
2-(tert-Butyl)-4-chloro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(tert-Butyl)-4-chloro-1H-indole is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-4-chloro-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as indole, tert-butyl chloride, and a chlorinating agent.
Chlorination: The indole is first chlorinated at the 4-position using a chlorinating agent like thionyl chloride or phosphorus pentachloride under controlled conditions.
tert-Butylation: The chlorinated indole is then subjected to a Friedel-Crafts alkylation reaction with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors offer better control over reaction conditions, improved safety, and higher yields compared to traditional batch processes.
Análisis De Reacciones Químicas
Types of Reactions
2-(tert-Butyl)-4-chloro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield indoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Indole-2-carboxylic acids.
Reduction: Indoline derivatives.
Substitution: Substituted indoles with various functional groups.
Aplicaciones Científicas De Investigación
2-(tert-Butyl)-4-chloro-1H-indole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a lead compound in drug discovery and development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(tert-Butyl)-4-chloro-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or DNA, affecting their function.
Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(tert-Butyl)-4-methyl-1H-indole
- 2-(tert-Butyl)-4-bromo-1H-indole
- 2-(tert-Butyl)-4-fluoro-1H-indole
Uniqueness
2-(tert-Butyl)-4-chloro-1H-indole is unique due to the presence of both tert-butyl and chloro groups, which confer distinct chemical reactivity and biological activity compared to its analogs. The chloro group enhances its electrophilicity, making it more reactive in substitution reactions, while the tert-butyl group provides steric hindrance, affecting its interaction with biological targets.
Propiedades
Fórmula molecular |
C12H14ClN |
|---|---|
Peso molecular |
207.70 g/mol |
Nombre IUPAC |
2-tert-butyl-4-chloro-1H-indole |
InChI |
InChI=1S/C12H14ClN/c1-12(2,3)11-7-8-9(13)5-4-6-10(8)14-11/h4-7,14H,1-3H3 |
Clave InChI |
HNYIEFWOZKZPPG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(N1)C=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,15-dihexyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13139413.png)
![{[3-(Methoxymethyl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B13139414.png)
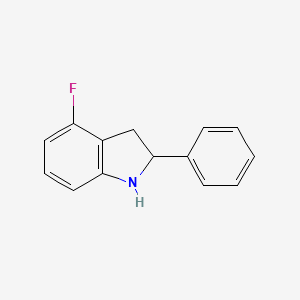

![Ethenesulfonylchloride,2-[2-(methylsulfonyl)phenyl]-](/img/structure/B13139435.png)
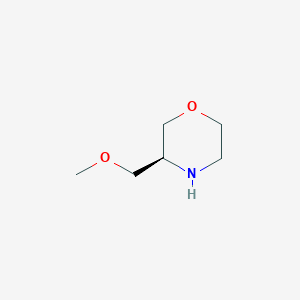

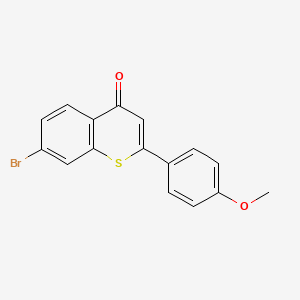
![4-(Bromomethyl)-[3,3'-bipyridin]-6-ol](/img/structure/B13139462.png)
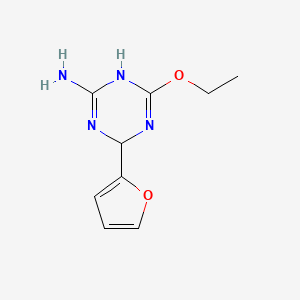

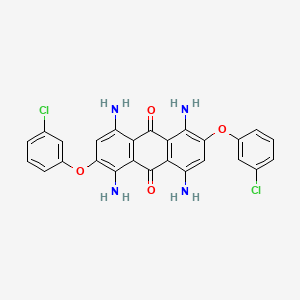
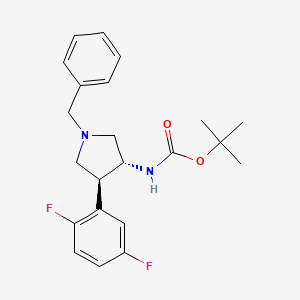
![Phenyl[4-(trifluoromethyl)phenyl] sulfoxide](/img/structure/B13139500.png)
